Velnacrine: A Technical Guide to its Discovery and Historical Development
Velnacrine: A Technical Guide to its Discovery and Historical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velnacrine (1,2,3,4-tetrahydro-9-aminoacridin-1-ol) is a reversible acetylcholinesterase (AChE) inhibitor that was developed as a potential therapeutic agent for Alzheimer's disease. As a hydroxylated derivative of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's, velnacrine was investigated for its potential to improve cognitive function by increasing the levels of acetylcholine in the brain. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of velnacrine, with a focus on the quantitative data and experimental methodologies that defined its trajectory.
Discovery and Synthesis
The development of velnacrine was a direct result of research aimed at improving the therapeutic profile of tacrine, which, despite showing some efficacy, was associated with significant hepatotoxicity. The synthesis of a series of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, including velnacrine, was reported as part of an effort to identify analogues with a better safety profile.
Synthesis of Velnacrine
The synthesis of velnacrine and its analogues generally follows established routes for tacrine derivatives. A common approach involves the reaction of an anthranilonitrile with a cyclic ketone. While specific, detailed proprietary synthesis protocols are not fully public, the general chemical synthesis can be outlined.
Mechanism of Action: Acetylcholinesterase Inhibition
Velnacrine exerts its pharmacological effects primarily through the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, velnacrine increases the concentration and prolongs the duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic neurons.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro inhibitory activity of velnacrine on acetylcholinesterase is typically determined using a modification of the Ellman's method. This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.
Principle:
-
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine.
-
Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.
General Protocol:
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes)
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Velnacrine solutions of varying concentrations
-
-
Procedure:
-
In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add different concentrations of velnacrine (the inhibitor) to the test wells and a vehicle control (e.g., buffer or DMSO) to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Clinical Trial Design for Alzheimer's Disease
The clinical development of velnacrine for Alzheimer's disease involved several double-blind, placebo-controlled studies. The general design of these trials is outlined below.
Key Components of the Clinical Trials:
-
Patient Population: Patients with a diagnosis of probable Alzheimer's disease according to the National Institute of Neurological and Communicative Disorders and Stroke and the Alzheimer's Disease and Related Disorders Association (NINCDS-ADRDA) criteria.[1]
-
Study Design: Double-blind, placebo-controlled, randomized trials. Some studies included a dose-ranging phase to identify responders and their optimal dose.[2][3]
-
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog): A standardized tool to assess cognitive function.
-
Clinician's Global Impression of Change (CGI-C): A clinician's rating of the patient's overall change from baseline.[4]
-
-
Safety Assessments: Monitoring of adverse events, with a particular focus on liver function tests due to the known hepatotoxicity of tacrine.[4]
Quantitative Data
Pharmacokinetic Properties
Velnacrine is rapidly absorbed after oral administration. The pharmacokinetic parameters exhibit dose-related increases in Cmax and AUC. Steady-state levels are typically reached within 2 to 3 days of multiple dosing.[5]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Not significantly affected by dosage | [5] |
| Elimination Half-life (t1/2) | Not significantly affected by dosage | [5] |
| Excretion | Approximately 11-30% of the administered dose excreted in the urine | [5] |
Clinical Efficacy in Alzheimer's Disease
Clinical trials demonstrated that velnacrine produced modest but statistically significant benefits in cognitive function for some patients with Alzheimer's disease.
| Study | Treatment Groups | Duration | Key Efficacy Outcomes | Reference |
| Antuono et al. (1995) | Placebo (n=152), Velnacrine 150 mg/d (n=149), Velnacrine 225 mg/d (n=148) | 24 weeks | ADAS-cog scores deteriorated in the placebo group but not in the velnacrine groups. Velnacrine 225 mg was superior to 150 mg. Similar findings on the CGI-C. | [4] |
| Zemlan et al. (1996) | Velnacrine responders randomized to best dose (n=153) or placebo (n=156) | 6 weeks | Velnacrine-treated patients scored significantly better on the ADAS-cog than placebo patients (P < 0.001). Patients on the highest dose averaged a 4.1-point improvement from screen values. Significant improvement on CGI-C (P < 0.05). | [2] |
| Zemlan et al. (1996) | Placebo, Velnacrine (30, 75, 150, 225 mg/day) | Dose-ranging followed by 6-week replication | Velnacrine patients scored significantly better on ADAS-cog at weeks 2, 4, and 6. No significant treatment effect on CGI-C in this study. | [3] |
Safety and Tolerability
A significant concern with velnacrine was the risk of hepatotoxicity, characterized by elevated liver transaminases.
| Study | Adverse Event | Placebo | Velnacrine (150 mg/d) | Velnacrine (225 mg/d) | Reference |
| Antuono et al. (1995) | Treatment stopped due to abnormal liver function tests (≥5x upper limit of normal) | 3% | 30% | 24% | [4] |
| Zemlan et al. (1996) | Asymptomatic elevation in liver transaminases | N/A | 29% (across all doses) | N/A | [2] |
| Zemlan et al. (1996) | Asymptomatic elevation of liver transaminases | N/A | 28% (across all doses) | N/A | [3] |
Other reported adverse events included cholinergic side effects such as diarrhea, nausea, and vomiting.[3]
Historical Development and Discontinuation
Velnacrine showed some promise in early clinical trials, demonstrating a modest improvement in cognitive function in a subset of patients with Alzheimer's disease.[2][6] However, the significant incidence of elevated liver enzymes, a safety concern inherited from its parent compound tacrine, ultimately hampered its development.[2][3][4] The FDA's Peripheral and Central Nervous System Drugs Advisory Committee voted against recommending the approval of velnacrine. Consequently, further research and development of velnacrine for the treatment of Alzheimer's disease were discontinued.
Conclusion
The story of velnacrine's discovery and development is a salient case study in the challenges of drug development for neurodegenerative diseases. While it demonstrated the potential of acetylcholinesterase inhibition as a therapeutic strategy for Alzheimer's disease, its clinical utility was ultimately limited by its safety profile, particularly the risk of hepatotoxicity. The research into velnacrine and other tacrine analogues, however, paved the way for the development of second-generation acetylcholinesterase inhibitors with improved safety and tolerability, which have since become a mainstay in the symptomatic treatment of Alzheimer's disease.
References
- 1. Velnacrine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velnacrine for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind placebo-controlled study of velnacrine in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of velnacrine for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple dose pharmacokinetics, safety, and tolerance of velnacrine (HP 029) in healthy elderly subjects: a potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic and early clinical studies with velnacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
